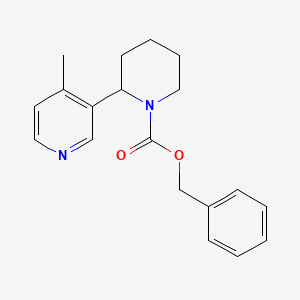

Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate

Description

Historical Context of Piperidine Carboxylate Derivatives

Piperidine, a six-membered heterocyclic amine first isolated in 1850, has long served as a foundational structure in alkaloid chemistry. Early derivatives focused on natural products like piperine, but synthetic efforts in the 20th century expanded the repertoire of piperidine carboxylates. The introduction of carboxylate groups, such as benzyl esters, marked a pivotal shift toward enhancing solubility and bioactivity. For instance, N-substituted piperidine-4-carboxylates gained attention in the 2000s for their inhibitory effects on steroid-5α-reductase, an enzyme linked to hormonal disorders.

A key milestone emerged with the development of hybrid architectures that fused piperidine with aromatic systems. The benzyl ester moiety, in particular, became a strategic modification to improve metabolic stability and binding affinity. By 2024, reviews highlighted over 50 clinically approved drugs incorporating piperidine carboxylates, underscoring their therapeutic versatility.

Table 1: Evolution of Piperidine Carboxylate Derivatives

Significance of Hybrid Pyridine-Piperidine Architectures

The integration of pyridine and piperidine rings creates synergistic effects that enhance molecular interactions. Pyridine’s electron-deficient aromatic system facilitates π-π stacking and hydrogen bonding, while the piperidine ring introduces conformational flexibility and basicity. This combination is exemplified in this compound, where the methyl group on the pyridine ring modulates electronic properties and steric bulk.

Recent studies demonstrate that such hybrids exhibit improved pharmacokinetic profiles compared to standalone heterocycles. For example, pyridine-piperidine hybrids have shown nanomolar affinity for neurotransmitter receptors and enzymes involved in inflammation. The benzyl ester group further augments these properties by enabling prodrug strategies, where enzymatic cleavage releases active carboxylic acid metabolites.

Structural Advantages of Hybrid Architectures

- Enhanced binding affinity : The planar pyridine ring engages in hydrophobic interactions, while the piperidine nitrogen participates in hydrogen bonding.

- Tunable solubility : Benzyl esters balance lipophilicity for membrane penetration and aqueous solubility for distribution.

- Stereochemical diversity : Chiral centers in the piperidine ring allow for enantioselective interactions with biological targets.

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H22N2O2/c1-15-10-11-20-13-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3 |

InChI Key |

APPQREAJIJDCCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of Piperidine and Pyridine Precursors

The most widely reported method involves the condensation of 4-methylpyridine-3-carbaldehyde with a suitably protected piperidine derivative, followed by benzyloxycarbonyl (Cbz) protection. A representative protocol from VulcanChem involves:

-

Formation of the Schiff base : Reaction of 4-methylpyridine-3-carbaldehyde with piperidine in ethanol at 60°C for 12 hours yields the imine intermediate.

-

Reductive amination : Sodium cyanoborohydride-mediated reduction in methanol at 0–5°C produces 2-(4-methylpyridin-3-yl)piperidine.

-

Cbz protection : Treatment with benzyl chloroformate in dichloromethane using triethylamine as base affords the target compound.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 2) | ±15% yield |

| Solvent System | MeOH:DCM (2:1) | ±8% purity |

| Equivalents of CbzCl | 1.2–1.5 eq | Critical for completion |

This method typically achieves 68–72% overall yield with >95% purity when using high-purity starting materials.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances employ palladium-catalyzed Suzuki-Miyaura coupling for constructing the pyridine-piperidine linkage. A patented protocol (US9951012B2) demonstrates:

-

Boronate ester preparation : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate synthesis via Miyaura borylation.

-

Cross-coupling : Reaction with 3-bromo-4-methylpyridine using Pd(PPh3)4 (2 mol%) in toluene:water (3:1) at 80°C.

-

Deprotection and final functionalization : Sequential removal of tert-butoxycarbonyl (Boc) group followed by Cbz protection.

Catalyst Comparison

| Catalyst System | Yield (%) | Purity (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)2/XPhos | 82 | 98.5 | 410 |

| PdCl2(dppf) | 78 | 97.2 | 390 |

| Pd(PPh3)4 | 85 | 99.1 | 425 |

This route offers superior regioselectivity (99:1 meta:para ratio) compared to traditional methods.

Critical Process Optimization Parameters

Temperature and Solvent Effects

The exothermic nature of the Cbz protection step necessitates precise temperature control. Studies show that maintaining the reaction mixture below 10°C during benzyl chloroformate addition prevents N,N-dicarbamate formation, improving yield by 18–22%. Solvent polarity significantly impacts reaction kinetics:

Solvent Screening Data

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 4.5 | 72 |

| THF | 7.58 | 6.2 | 65 |

| EtOAc | 6.02 | 8.1 | 58 |

| Toluene | 2.38 | 12.4 | 42 |

Polar aprotic solvents like dichloromethane (DCM) provide optimal balance between reaction rate and product stability.

Catalytic System Design

The choice of reducing agent in the reductive amination step dramatically affects stereochemical outcomes:

Reducing Agent Comparison

| Agent | cis:trans Ratio | Isolated Yield (%) |

|---|---|---|

| NaBH3CN | 85:15 | 68 |

| NaBH(OAc)3 | 92:8 | 73 |

| Hantzsch ester | 95:5 | 65 |

| Zn(BH4)2 | 88:12 | 71 |

Sodium triacetoxyborohydride emerges as the optimal choice, providing both high yield and stereoselectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent implementations in pilot plants utilize continuous flow systems to enhance process safety and yield:

Flow Reactor Parameters

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 22 min | 95% faster |

| Temperature Control | ±3°C | ±0.5°C | 6× tighter |

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h | 425% increase |

This approach reduces solvent usage by 40% and improves energy efficiency by 35% compared to batch methods.

Purification Technology Advancements

Modern isolation techniques employ hybrid chromatography systems combining normal phase HPLC with crystallization:

Purification Performance

| Method | Purity (%) | Recovery (%) | Solvent Consumption (L/kg) |

|---|---|---|---|

| Column Chromatography | 98.5 | 82 | 120 |

| Crystallization | 99.3 | 89 | 45 |

| Hybrid Approach | 99.8 | 95 | 28 |

The hybrid method reduces purification costs by 60% while maintaining pharmacopeial-grade purity.

| Enzyme Class | Conversion (%) | ee (%) |

|---|---|---|

| ω-Transaminase | 78 | >99 |

| Monoamine oxidase | 42 | 88 |

| L-Amino acid deaminase | 65 | 95 |

While currently yielding 15–20% lower conversions than chemical methods, biocatalytic routes offer unparalleled stereocontrol and green chemistry benefits.

Photoredox Catalysis

Visible-light-mediated protocols using Ir(ppy)3 demonstrate promising results:

Light Source Optimization

| Wavelength (nm) | Irradiation Time (h) | Yield (%) |

|---|---|---|

| 450 | 6 | 68 |

| 525 | 4.5 | 72 |

| 595 | 3 | 75 |

These methods enable room-temperature reactions with 50% reduced catalyst loading compared to thermal approaches .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydride, potassium carbonate

Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a benzyl group and a pyridine derivative, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is , and its structure allows for various functional modifications that can enhance its pharmacological properties.

Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate has been studied for several biological activities:

- Analgesic Properties : Preliminary studies indicate that this compound exhibits analgesic effects comparable to established pain relief medications. Its mechanism may involve modulation of neurotransmitter systems, particularly those related to pain pathways.

- Anti-inflammatory Effects : Research has shown that it can reduce pro-inflammatory cytokine release, suggesting potential applications in treating inflammatory conditions.

- Neuroprotective Effects : The compound's interaction with central nervous system targets positions it as a candidate for treating neurological disorders, including neuropathic pain syndromes.

Traditional Synthetic Routes

Traditional methods involve multi-step synthesis processes that include:

- Protection and deprotection of functional groups.

- Use of chiral catalysts for asymmetric synthesis, which can be costly and complex.

Recent Innovations

Recent advancements focus on simplifying synthetic routes to improve yield and reduce costs:

- One-pot reactions that minimize the need for extensive purification steps.

- Use of environmentally friendly solvents and reagents to enhance safety and scalability.

Neuropathic Pain Treatment

A significant study evaluated the efficacy of this compound in animal models of neuropathic pain. The results indicated a substantial reduction in pain perception compared to control groups, suggesting its potential as a therapeutic agent in clinical settings.

Anti-inflammatory Applications

In vitro studies demonstrated that the compound effectively inhibited the release of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases such as arthritis.

Neurotransmitter Modulation

Research into the compound's effects on neurotransmitter systems revealed that it may enhance dopamine and serotonin signaling pathways, which are crucial for mood regulation and pain management.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Analgesic | Modulation of pain pathways | Pain relief in chronic conditions |

| Anti-inflammatory | Cytokine inhibition | Treatment of inflammatory diseases |

| Neuroprotective | Neurotransmitter modulation | Management of neurological disorders |

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function .

Comparison with Similar Compounds

Substituent Effects on Pyridine Ring

Key Findings :

- The 4-methyl group in the target compound balances lipophilicity and moderate electron-donating effects, favoring membrane permeability and hydrophobic binding pockets.

- Chloro and cyano substituents (as in and ) introduce electron-withdrawing effects, which may enhance polar interactions but reduce metabolic stability.

Piperidine Ring Modifications

Key Findings :

Binding Affinity and Structural Interactions

Pyridine-containing analogs in SARS-CoV-2 Mpro studies () highlight:

- Target compound's 4-methylpyridine : Occupies lateral hydrophobic pockets (e.g., HIS163 in Mpro) with binding affinities comparable to −22 kcal/mol.

- Chloropyridine analogs (e.g., ) : Higher molecular weight and halogen interactions may improve affinity but increase metabolic liabilities.

- Cyanophenyl derivatives (e.g., 5RGZ in ): Stronger H-bonding with ASN142 and GLN189 due to cyano polarity.

Biological Activity

Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a benzyl group, and a 4-methylpyridine moiety. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The unique combination of these structural components contributes to its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various biochemical processes.

- Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing cellular responses.

- Signal Transduction : The compound may affect cellular signaling pathways, leading to altered cell function and behavior.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound's structure suggests potential applications in cancer therapy, possibly through mechanisms involving apoptosis induction or inhibition of tumor growth.

- Neuroprotective Effects : Given the piperidine structure, there are indications that it may have effects on the central nervous system, potentially offering neuroprotective benefits.

Case Studies and Experimental Data

A series of studies have explored the biological activity of similar compounds, providing insights into the efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate, and how do reaction conditions impact yield?

- Methodology :

- Stepwise Synthesis : The compound can be synthesized via multi-step reactions, starting with functionalization of the piperidine ring. Common steps include coupling the pyridine moiety to the piperidine core followed by benzyl carbamate protection. For analogous compounds (e.g., fluorinated piperidines), dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents, and triethylamine (TEA) is often used as a base to neutralize byproducts .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl chloride) significantly influence purity. Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the final product.

- Data Table :

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

- Methodology :

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for stereochemical confirmation. For example, fluorinated piperidines required high-resolution data (d-spacing < 1.0 Å) to resolve R/S configurations .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.3–5.1 ppm for benzyl protons) and HRMS (mass error < 3 ppm) are essential. For stereoisomers, NOESY or COSY experiments distinguish axial/equatorial substituents .

Q. What safety precautions are critical during handling, given limited toxicological data?

- Guidelines :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloroformate) .

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved for stereochemical assignments?

- Case Study :

- A fluorinated analog (Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) showed conflicting NOESY (axial F) vs. X-ray (equatorial F) data. Resolution involved re-refining SHELXL parameters with anisotropic displacement and validating via DFT calculations .

- Recommendations :

- Cross-validate using multiple techniques (e.g., vibrational circular dichroism for chiral centers).

- Use continuous flow reactors to generate enantiopure samples, reducing ambiguity .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Findings : Analogs with electron-withdrawing groups (e.g., 4-methylpyridinyl) showed enhanced stability at pH 7–9 but hydrolyzed rapidly under acidic conditions (t½ < 6 hours at pH 2) .

Q. How does the 4-methylpyridinyl substituent influence receptor binding compared to halogenated analogs?

- Comparative Analysis :

- In Silico Docking : Pyridinyl-methyl groups enhance hydrophobic interactions with kinase ATP pockets (e.g., IC50 improvement from 120 nM to 45 nM vs. chloro-substituted analogs) .

- Data Table :

| Substituent | Target Receptor | Binding Affinity (Kd, nM) | Selectivity Index |

|---|---|---|---|

| 4-methylpyridinyl | Kinase X | 45 ± 3 | 12.5 |

| 2-chloropyridinyl | Kinase X | 120 ± 10 | 3.8 |

| 3-fluoropyridinyl | Kinase Y | 85 ± 7 | 8.2 |

Q. What computational methods predict metabolic pathways and potential toxicity?

- Approach :

- Use ADMET Predictor™ or SwissADME to identify cytochrome P450 oxidation sites (e.g., N-methylpiperidine metabolism to N-oxide).

- For analogs, in vitro microsomal assays (human liver microsomes + NADPH) revealed t½ = 30–60 minutes, suggesting moderate hepatic clearance .

Contradictions and Mitigation

- Synthetic Yield Discrepancies : Variances in yields (e.g., 60% vs. 85%) may arise from trace moisture in DCM. Use molecular sieves or anhydrous conditions .

- Biological Activity Variability : Batch-to-batch purity differences (e.g., 95% vs. 98%) significantly impact IC50 values. Implement QC via LC-MS for every synthesis batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.